![molecular formula C11H10O3 B2545886 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one CAS No. 15128-61-7](/img/structure/B2545886.png)

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

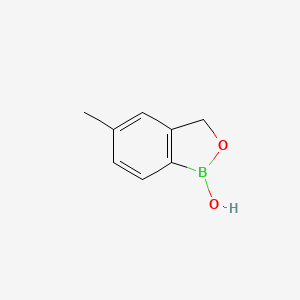

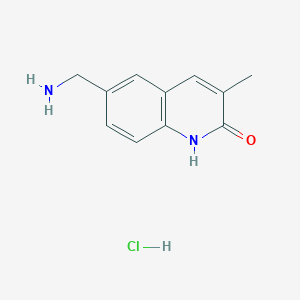

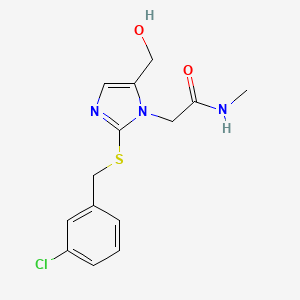

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.198. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Occurrence and Toxicology

Research on synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT), has highlighted their ubiquitous presence in the environment and potential human health implications. These compounds are widely used in industrial and commercial products to prevent oxidative degradation. Recent studies have focused on the environmental occurrence, human exposure, and toxicity of these antioxidants, including their metabolites and degradation products. It has been found that such compounds, along with their transformation products, have been detected across various environmental matrices and in humans, raising concerns about their safety. Toxicity studies suggest that some of these compounds may induce hepatic toxicity, possess endocrine-disrupting effects, or even exhibit carcinogenic properties, emphasizing the need for further research on their environmental behaviors and potential health impacts (Runzeng Liu & S. Mabury, 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one have been extensively studied, contributing to the understanding of their chemical properties and potential applications. For instance, novel synthetic methods have been developed for the preparation of various derivatives, enabling researchers to explore their electrochemical and optical properties, and investigate their potential use in materials science and photovoltaics. These studies provide valuable insights into the structural requirements for optimizing the performance of organic materials in electronic devices (R. Dubey, A. Efimov, & H. Lemmetyinen, 2011).

Biological Activities and Mechanisms

Compounds with structures similar to this compound, such as benzoxazolin-2(3H)-one (BOA), have been identified as allelochemicals with significant biological activities. Studies on Arabidopsis have revealed that such compounds can induce specific detoxification mechanisms and transcriptional responses, suggesting their roles in plant defense against herbivores and pathogens. The capacity of plants to detoxify these compounds through glucosylation and the identification of genes responsive to allelochemical exposure highlight the complex interactions between plants and their chemical environment, providing a basis for understanding the ecological roles of these compounds (S. Baerson et al., 2005).

Antioxidant Properties and Mechanisms

The study of benzofuranone-typical compounds, which share structural similarities with this compound, has provided insights into their antioxidant mechanisms and potential applications as protective agents. These compounds have been synthesized and evaluated for their ability to donate hydrogen atoms, release protons, and transfer electrons, contributing to their antioxidant activities. Such research has implications for the development of new antioxidant agents that could be used to protect organic materials and biological systems from oxidative stress (Xiao‐Qing Zhu et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOWKJFNVQOKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC3=C(C=C21)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)

![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)

![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)